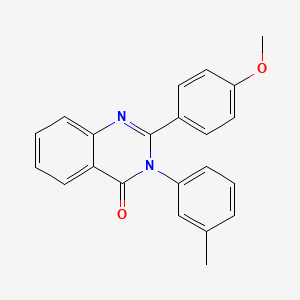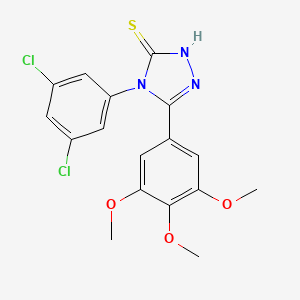![molecular formula C13H10IN3O2S2 B10874130 N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)thiophene-2-carboxamide](/img/structure/B10874130.png)
N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a combination of iodine, benzoyl, hydrazino, carbothioyl, and thiophene carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE typically involves multiple steps:
Formation of 2-Iodobenzoyl Chloride: This is achieved by reacting 2-iodobenzoic acid with thionyl chloride under reflux conditions.
Preparation of Hydrazine Derivative: The 2-iodobenzoyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazine derivative.
Formation of Carbothioyl Compound: The hydrazine derivative is further reacted with carbon disulfide in the presence of a base to form the carbothioyl compound.
Final Coupling with Thiophene Carboxamide: The carbothioyl compound is then coupled with 2-thiophenecarboxamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives.
Scientific Research Applications
N~2~-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N2-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The iodine and benzoyl groups may facilitate binding to enzymes or receptors, while the hydrazino and carbothioyl groups may participate in redox reactions or covalent modifications of target molecules. The thiophene carboxamide group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N~2~-{[2-(2-BROMOBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE
- N~2~-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE
- N~2~-{[2-(2-FLUOROBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE
Uniqueness
The presence of the iodine atom in N2-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE imparts unique properties such as higher molecular weight and potential for specific interactions with biological targets. This makes it distinct from its bromine, chlorine, and fluorine analogs.
Properties
Molecular Formula |
C13H10IN3O2S2 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-[[(2-iodobenzoyl)amino]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H10IN3O2S2/c14-9-5-2-1-4-8(9)11(18)16-17-13(20)15-12(19)10-6-3-7-21-10/h1-7H,(H,16,18)(H2,15,17,19,20) |
InChI Key |
CKCIAGNQVGGEBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CC=CS2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874074.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874090.png)
![N-(3,4-dichlorophenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B10874091.png)
![8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10874095.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874096.png)
![2-(4-fluorophenyl)-5-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874103.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10874109.png)
![3,5-Dimethoxy-N~1~-{[2-(3-pyridyl)piperidino]carbothioyl}benzamide](/img/structure/B10874110.png)

![(3-hydrazinyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)hydrazine](/img/structure/B10874120.png)
![Methyl 5-chloro-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B10874126.png)
